molecular formula C24H25ClN4O B11272549 N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11272549
M. Wt: 420.9 g/mol
InChI Key: LXUNWYHFAICIJK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine rings. The chlorophenyl group is then introduced through a substitution reaction. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of polar solvents and acidic or basic catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4′-hydroxybenzophenone: A related compound with a chlorophenyl group.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another compound with a complex structure involving aromatic rings.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H25ClN4O

Molecular Weight

420.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H25ClN4O/c25-21-8-6-18(7-9-21)12-15-26-24(30)20-13-16-29(17-14-20)23-11-10-22(27-28-23)19-4-2-1-3-5-19/h1-11,20H,12-17H2,(H,26,30)

InChI Key

LXUNWYHFAICIJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)Cl)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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